molecular formula C17H14N2O3 B5738520 {3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide

{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide

Cat. No. B5738520
M. Wt: 294.30 g/mol
InChI Key: KXDCMVRWDGGNPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. Additionally, it has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation.

Mechanism of Action

The mechanism of action of {3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that {3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide has biochemical and physiological effects on cancer cells and inflammation. It has been found to induce apoptosis (programmed cell death) in cancer cells and reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using {3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide in lab experiments is its potential as a novel anti-cancer and anti-inflammatory agent. However, one limitation is that the compound is not readily available and requires specialized equipment and expertise for synthesis.

Future Directions

For research on {3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide include further studies on its mechanism of action, optimization of synthesis methods, and exploration of its potential applications in other fields such as drug delivery and materials science. Additionally, studies on the compound's toxicity and safety profile are needed for its potential use in clinical settings.

Synthesis Methods

The synthesis of {3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide involves the reaction of 2-aminoacetophenone with phthalic anhydride in the presence of acetic anhydride. The resulting product is then treated with formic acid to obtain the final compound.

properties

IUPAC Name

N-[3-[(1,3-dioxoisoindol-2-yl)methyl]-4-methylphenyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-6-7-13(18-10-20)8-12(11)9-19-16(21)14-4-2-3-5-15(14)17(19)22/h2-8,10H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDCMVRWDGGNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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